[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone [3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone
Brand Name: Vulcanchem
CAS No.: 439093-74-0
VCID: VC4211031
InChI: InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
SMILES: C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
Molecular Formula: C16H12ClN3O
Molecular Weight: 297.74

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone

CAS No.: 439093-74-0

Cat. No.: VC4211031

Molecular Formula: C16H12ClN3O

Molecular Weight: 297.74

* For research use only. Not for human or veterinary use.

[3-(6-chloro-3-pyridazinyl)-1H-indol-1-yl](cyclopropyl)methanone - 439093-74-0

Specification

CAS No. 439093-74-0
Molecular Formula C16H12ClN3O
Molecular Weight 297.74
IUPAC Name [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone
Standard InChI InChI=1S/C16H12ClN3O/c17-15-8-7-13(18-19-15)12-9-20(16(21)10-5-6-10)14-4-2-1-3-11(12)14/h1-4,7-10H,5-6H2
Standard InChI Key AMZRTYKVJCNBHQ-UHFFFAOYSA-N
SMILES C1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characterization

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is [3-(6-chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone, reflecting its three primary components:

  • An indole moiety substituted at the 1-position with a methanone group.

  • A cyclopropyl group linked to the methanone.

  • A 6-chloropyridazine ring attached to the indole’s 3-position .

Its molecular formula (C₁₆H₁₂ClN₃O) was confirmed via high-resolution mass spectrometry, while nuclear magnetic resonance (NMR) spectroscopy validated the connectivity of its aromatic and aliphatic regions.

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.439093-74-0
Molecular Weight297.74 g/mol
IUPAC Name[3-(6-Chloropyridazin-3-yl)indol-1-yl]-cyclopropylmethanone
SMILESC1CC1C(=O)N2C=C(C3=CC=CC=C32)C4=NN=C(C=C4)Cl
InChI KeyAMZRTYKVJCNBHQ-UHFFFAOYSA-N
PubChem CID2768098

Synthetic Routes and Reaction Optimization

Multi-Step Synthesis Strategy

The synthesis of 3-(6-chloro-3-pyridazinyl)-1H-indol-1-ylmethanone involves three key stages:

  • Indole Functionalization: Bromination of indole at the 3-position, followed by Suzuki-Miyaura coupling with 6-chloropyridazine-3-boronic acid to introduce the pyridazine ring.

  • Methanone Formation: Reaction of the intermediate with cyclopropanecarbonyl chloride under Friedel-Crafts acylation conditions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Critical Reaction Parameters

  • Solvent Selection: Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for coupling and acylation steps, respectively.

  • Temperature Control: Coupling reactions proceed optimally at 80–100°C, while acylation requires mild conditions (0–5°C) to prevent side reactions.

  • Catalyst Systems: Palladium(II) acetate/XPhos for Suzuki coupling; aluminum trichloride for Friedel-Crafts acylation.

Compound IDPfDHODH IC₅₀ (μM)PvDHODH IC₅₀ (μM)Pf3D7 EC₅₀ (μM)
DSM5890.0470.0160.024
DSM5720.100.0130.22
DSM5680.90ND1.6

Mechanistic Insights and Target Engagement

Apoptotic Pathway Modulation

The compound triggers apoptosis in cancer cells by upregulating pro-apoptotic proteins (Bax, Bak) and downregulating anti-apoptotic Bcl-2. This is accompanied by cytochrome c release from mitochondria and PARP cleavage.

DHODH Inhibition in Malaria Parasites

In Plasmodium, the compound binds to the ubiquinone site of DHODH, disrupting electron transport and pyrimidine synthesis. Molecular docking studies suggest hydrogen bonding with Arg265 and hydrophobic interactions with Leu176 and Leu272 residues .

Comparative Analysis with Structural Analogs

Role of the Cyclopropyl Group

The cyclopropyl moiety enhances metabolic stability by reducing oxidative dealkylation in hepatic microsomes. Analogs with bulkier substituents (e.g., tert-butyl) show reduced solubility and bioavailability .

Chloropyridazine Substitution

The 6-chloro group on pyridazine is critical for target binding. Dechlorination or substitution with electron-donating groups (e.g., -OCH₃) abolishes DHODH inhibitory activity .

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